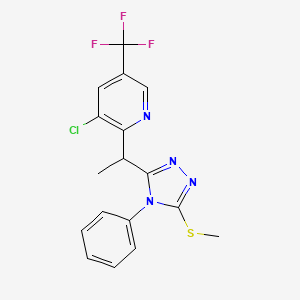
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine is a complex organic compound that exhibits unique chemical properties Its structure integrates several distinct functional groups, resulting in a molecule with multifaceted reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common route starts with the chlorination of 2-(trifluoromethyl)pyridine under controlled conditions to introduce the chlorine atom at the desired position This is followed by a series of substitution reactions to attach the triazole moiety, often requiring the use of strong bases and heat to achieve the necessary reactivity
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for scalability and cost-effectiveness. These might include continuous flow reactors to improve yield and reduce reaction times. Solvent selection, reagent concentrations, and temperature control are all critical factors in ensuring high purity and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other parts of the molecule can undergo reduction under specific conditions, such as hydrogenation.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines, alkoxides, or thiols can replace the chlorine atom under alkaline conditions.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. Oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, significantly altering the molecule's properties.
Aplicaciones Científicas De Investigación
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential due to its unique structural attributes that allow interaction with various biological targets.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as in the field of polymer science.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can vary widely depending on the context:
Molecular Targets: It can interact with enzymes or receptors, inhibiting or activating their functions. For example, it may bind to active sites in enzymes, blocking substrate access.
Pathways Involved: The compound can influence various biochemical pathways, potentially disrupting cellular processes like DNA replication or protein synthesis in target organisms.
Comparación Con Compuestos Similares
3-Chloro-5-(trifluoromethyl)pyridine
2-(1-(4-phenyl-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
3-(methylsulfanyl)-4-phenyl-1,2,4-triazole
Uniqueness: The combination of the methylsulfanyl, triazole, and trifluoromethyl groups distinguishes it from other compounds
Propiedades
IUPAC Name |
3-chloro-2-[1-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4S/c1-10(14-13(18)8-11(9-22-14)17(19,20)21)15-23-24-16(26-2)25(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLSJXIIFYCXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
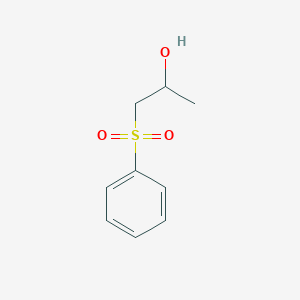
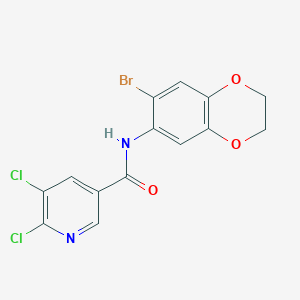
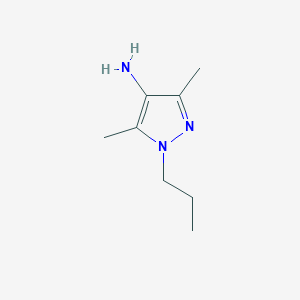
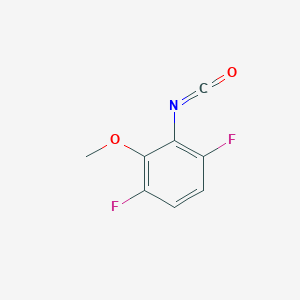
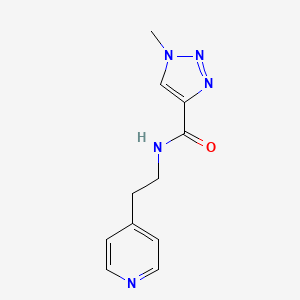
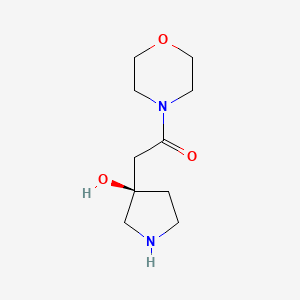
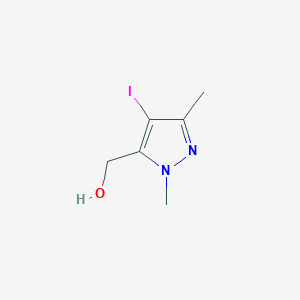
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)
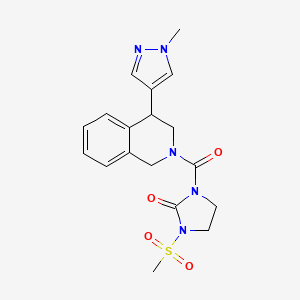
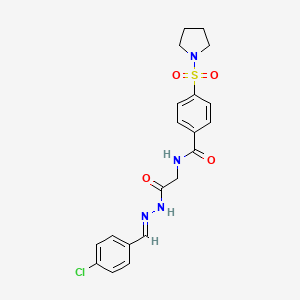
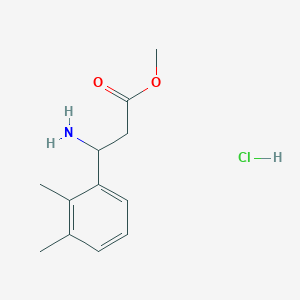
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)
